molecular formula C7H8ClNO B1659268 3-(Aminomethyl)-4-chlorophenol CAS No. 643088-04-4

3-(Aminomethyl)-4-chlorophenol

Cat. No.: B1659268
CAS No.: 643088-04-4
M. Wt: 157.60
InChI Key: XZTOHXTZMQAECA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-chlorophenol (CAS: Not explicitly provided in evidence; molecular formula: C₇H₈ClNO) is a chlorinated phenolic compound featuring an aminomethyl (-CH₂NH₂) substituent at the 3-position and a chlorine atom at the 4-position of the benzene ring.

Properties

CAS No.

643088-04-4

Molecular Formula

C7H8ClNO

Molecular Weight

157.60

IUPAC Name

3-(aminomethyl)-4-chlorophenol

InChI

InChI=1S/C7H8ClNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4,9H2

InChI Key

XZTOHXTZMQAECA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)CN)Cl

Canonical SMILES

C1=CC(=C(C=C1O)CN)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chlorophenol (4-CP)

  • Structure: Lacks the aminomethyl group, with only a hydroxyl (-OH) and chlorine at positions 1 and 4, respectively.
  • Biodegradation : Degraded via the meta-cleavage pathway to 5-chloro-2-hydroxymuconic semialdehyde, achieving >99% removal in sequencing batch reactors .
  • Toxicity : Classified as a persistent environmental pollutant due to its resistance to conventional degradation.
  • Applications : Primarily used as a precursor in pesticide synthesis.

2-Amino-4-chlorophenol

  • Structure: Amino (-NH₂) group at position 2 and chlorine at position 4 (CAS: 95-85-2; C₆H₆ClNO) .
  • Applications : Intermediate in dye and pharmaceutical manufacturing.

4-Amino-3-chlorophenol

  • Structure: Amino group at position 4 and chlorine at position 3 (CAS: 17609-80-2; C₆H₆ClNO) .
  • Physical Properties : Molecular weight 143.57 g/mol; EINECS 241-583-3.
  • Applications : Utilized in organic synthesis and specialty chemical production.

3-(Aminomethyl)-4-chloro-N-isobutylbenzamide Hydrochloride

  • Structure : A benzamide derivative with an isobutyl group and hydrochloride salt (CAS: 1233025-09-6; C₁₂H₁₇ClN₂O) .
  • Applications : Likely used in pharmaceutical research due to its complex structure and bioactivity.

Physicochemical Properties and Reactivity

Property 3-(Aminomethyl)-4-chlorophenol 4-Chlorophenol 2-Amino-4-chlorophenol 4-Amino-3-chlorophenol
Molecular Formula C₇H₈ClNO C₆H₅ClO C₆H₆ClNO C₆H₆ClNO
Molecular Weight (g/mol) ~157.6 (estimated) 128.56 143.57 143.57
Solubility Higher polarity (water-soluble) Low water solubility Moderate solubility Moderate solubility
Degradation Pathway Not reported Meta-cleavage Oxidative deamination Not specified

Toxicity and Environmental Impact

  • 3-(Aminomethyl)-4-chlorophenol: Limited toxicity data, but the aminomethyl group may reduce persistence compared to 4-CP.
  • 4-Chlorophenol: High toxicity (LC₅₀ ~5 mg/L in fish); resistant to degradation in anaerobic conditions .
  • 2-Amino-4-chlorophenol: Suspected carcinogen; requires stringent handling per IARC guidelines .

Preparation Methods

Diazotization Stage Optimization

Sulfanilic acid reacts with sodium nitrite under acidic conditions (HCl) at -5°C to 20°C, generating the diazonium intermediate. Microreactor implementation reduces reaction time from hours to 30-60 seconds while maintaining 99% conversion efficiency through:

  • Laminar flow mixing ensuring stoichiometric precision (residence time distribution σ² < 0.1)
  • Instantaneous heat dissipation via high surface-area-to-volume ratio (10,000 m²/m³ vs. 100 m²/m³ in batch)
  • pH stabilization through base additives (Na₂CO₃/K₂CO₃) at 1:0.5-1:1 molar ratios to substrate

Coupling Reaction Dynamics

The diazonium salt couples with m-chlorophenol under alkaline conditions (pH 9-12) at 0-30°C for 20-45 seconds. Computational fluid dynamics models indicate the microchannel design achieves 98% mixing efficiency within 50 ms, preventing diazonium salt decomposition. Key parameters include:

  • Molar ratio control: Diazonium salt:m-chlorophenol = 1:1.05-1.10
  • Inorganic base selection (NaOH vs. KOH) influencing coupling yield by 3-5%
  • Temperature gradients maintained within ±0.5°C through Peltier-cooled reaction modules

Reduction Process Advancements

The final azo reduction employs dual reducing systems combining metal powders (Zn, Sn) with formate donors (HCOONH₄, HCOOH). Patent data reveals synergistic effects between:

  • Metallic reducers : Zn (99.9% purity, 200 mesh) at 1:3-1:5 molar ratios
  • Chemical reducers : Ammonium formate (1:8-1:10) or formic acid (1:6-1:8)
    This dual system achieves 98.5% reduction efficiency within 3 hours at 25°C, outperforming traditional Na₂S₂O₄ methods by 15-20% yield.

Microreactor Configuration Analysis

The patented reactor design (Figure 2) features:

  • Preheating modules : Bring reactants to -10°C (diazotization) and 5°C (coupling)
  • Reaction channels : 500 μm diameter, 2 m length, 316L stainless steel
  • Residence time control : Adjustable flow rates (10-50 mL/min) via peristaltic pumps

Comparative data shows the continuous flow system increases space-time yield to 5.8 kg/L·h versus 0.3 kg/L·h in batch reactors while reducing solvent consumption by 40%.

Process Optimization Data

Parameter Example 2 Example 3 Example 6 Batch Process
Diaz. Temp (°C) -5 0 5 -5
Coupling Temp (°C) 10 20 30 0-10
Residence Time (s) 33/33 26/26 45/45 7200/10800
Final Yield (%) 82.11 83.09 81.91 68.50
Purity (%) 99.22 99.22 99.15 97.80

Data adapted from patent examples

Environmental and Economic Impact

The continuous process demonstrates 92% atom economy versus 78% in batch methods, with E-factor reduction from 12.5 to 3.8 kg waste/kg product. Energy consumption metrics show:

  • 85% reduction in cooling energy through microreactor heat exchange
  • 60% lower thermal decomposition byproducts (HPLC area% <0.5 vs. 2.1-3.5%)
  • 99.8% metal catalyst recovery vs. 70-75% in batch filtration

Q & A

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-4-chlorophenol, and how can reaction conditions be tailored to improve yield?

The synthesis of 3-(Aminomethyl)-4-chlorophenol can be approached via reductive amination of 4-chloro-3-nitrobenzaldehyde followed by catalytic hydrogenation. Evidence from analogous compounds (e.g., 4-chloro-3-nitrostyrene synthesis) suggests using palladium-on-carbon (Pd/C) or Raney nickel as catalysts under hydrogen atmospheres (1–3 atm) . For intermediates, controlling pH (6–8) and temperature (25–50°C) minimizes side reactions like over-reduction. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization in ethanol-water mixtures enhances purity (>95%) .

Q. How can researchers validate the structural integrity of 3-(Aminomethyl)-4-chlorophenol using spectroscopic methods?

Methodological validation includes:

  • NMR : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., DFT simulations). For example, the aminomethyl group (–CH2_2NH2_2) shows distinct proton signals at δ 3.2–3.5 ppm and carbon signals at δ 40–45 ppm .
  • IR : Confirm N–H stretches (3300–3500 cm1^{-1}) and aromatic C–Cl vibrations (600–800 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+^+ peaks matching the molecular formula (C7_7H9_9ClNO, exact mass 158.03) .

Q. What safety protocols are critical for handling 3-(Aminomethyl)-4-chlorophenol in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in fume hoods to prevent inhalation (PAC-1: 2.1 mg/m³ for similar chlorophenols) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration or adsorb onto bentonite for hazardous waste disposal .

Advanced Research Questions

Q. How do microbial consortia degrade 3-(Aminomethyl)-4-chlorophenol under anaerobic conditions?

Sulfate-reducing bacteria (e.g., Desulfobacterium) metabolize chlorophenols via reductive dechlorination. For 4-chlorophenol analogs, degradation involves:

Initial Dechlorination : Replacement of Cl with –OH using cobamide cofactors .

Ring Cleavage : Oxygenases or hydrolases break the aromatic ring into aliphatic intermediates (e.g., succinate) .

Mineralization : Complete conversion to CO2_2 and NH3_3, with stoichiometric release of Cl^- .
Contradictions: Fluorinated analogs (e.g., 4-fluorophenol) resist degradation, highlighting substrate specificity .

Q. What computational strategies resolve contradictions in reaction mechanisms for 3-(Aminomethyl)-4-chlorophenol synthesis?

Discrepancies in reaction pathways (e.g., competing nitration vs. amination) can be addressed via:

  • DFT Calculations : Compare activation energies of proposed intermediates .
  • Kinetic Modeling : Use Arrhenius plots to identify rate-limiting steps under varying temperatures .
    For example, shows that intramolecular hydrogen bonding stabilizes intermediates, favoring reductive amination over nitro-group reduction .

Q. How can researchers design experiments to assess the compound’s neurotoxicity in vivo?

  • Model Organisms : Use Danio rerio (zebrafish) for high-throughput screening of developmental neurotoxicity.
  • Biomarkers : Measure acetylcholinesterase inhibition (AChE) and oxidative stress markers (e.g., glutathione depletion) .
  • Dose-Response : Administer 0.1–10 mM concentrations and monitor LC50_{50} values via probit analysis .

Q. What advanced chromatographic techniques optimize separation of 3-(Aminomethyl)-4-chlorophenol from by-products?

  • HPLC : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water, 30:70) and UV detection at 254 nm .
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor fragments at m/z 158 (M+^+) and 121 (M–Cl) .
  • HILIC : Effective for polar by-products (e.g., unreacted amines) using zwitterionic stationary phases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported degradation half-lives of chlorophenol derivatives?

Variability arises from environmental factors (pH, microbial diversity). Mitigation strategies:

  • Standardized Assays : Use OECD 301D (closed bottle test) under controlled conditions .
  • Meta-Analysis : Pool data from multiple studies (e.g., anaerobic vs. aerobic systems) to identify outliers .

Q. Why do some studies report conflicting bioactivity results for aminomethyl-chlorophenol derivatives?

  • Structural Isomerism : Positional isomers (e.g., 4-amino-2-chlorophenol vs. 2-amino-4-chlorophenol) exhibit divergent receptor binding .
  • Purity Thresholds : Impurities >5% (e.g., residual solvents) can skew cytotoxicity assays .

Methodological Innovations

Q. What novel catalytic systems enhance the sustainability of 3-(Aminomethyl)-4-chlorophenol synthesis?

  • Photoredox Catalysis : Use Ru(bpy)32+_3^{2+} under blue LED light to drive reductive amination at ambient temperature .
  • Biocatalysis : Engineered transaminases (e.g., Arthrobacter spp.) achieve enantioselective synthesis with >90% ee .

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